6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid
Overview
Description
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a 4-cyanopiperidinyl group and a carboxylic acid group. Pyridazine derivatives are known for their diverse pharmacological activities and have been utilized in various medicinal chemistry applications .
Mechanism of Action
Target of Action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
It’s known that pyridazine derivatives interact with their targets to exert a wide range of pharmacological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to influence a variety of biochemical pathways, leading to diverse pharmacological activities .
Result of Action
Pyridazine derivatives have been shown to exert a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s pyridazine ring, which contains two adjacent nitrogen atoms, is known for its wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These interactions are crucial for its function in drug discovery and other applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s pyridazine ring is present in some commercially available drugs and agrochemicals, highlighting its practical applications . Its effects on cellular processes are essential for understanding its potential therapeutic uses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses are critical considerations for its use in therapeutic applications . Understanding these dosage effects is essential for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . Understanding these processes is essential for developing effective therapeutic strategies.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its therapeutic potential . Understanding these localization mechanisms is crucial for optimizing the compound’s use in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters, followed by functional group transformations to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the pyridazine ring and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as hypertension, cancer, and neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds like pyridazinone and other substituted pyridazines share similar structural features and pharmacological activities.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine carboxylic acids, exhibit similar chemical reactivity and biological properties.
Uniqueness
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid is unique due to its specific combination of the pyridazine ring with the 4-cyanopiperidinyl and carboxylic acid groups.
Properties
IUPAC Name |
6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-7-8-3-5-15(6-4-8)10-2-1-9(11(16)17)13-14-10/h1-2,8H,3-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSZVJWESNLMPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NN=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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